molecular formula C8H11NO5S2 B2596873 Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate CAS No. 338794-02-8

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2596873
CAS No.: 338794-02-8
M. Wt: 265.3
InChI Key: MZJUBSBMPYPYCP-UHFFFAOYSA-N
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Description

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl ester at position 2 and a dimethylamino sulfonyl oxy group at position 3 of the thiophene ring.

Properties

IUPAC Name

methyl 3-(dimethylsulfamoyloxy)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S2/c1-9(2)16(11,12)14-6-4-5-15-7(6)8(10)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJUBSBMPYPYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate typically involves the esterification of 3-hydroxy-2-thiophenecarboxylic acid with methanol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyloxy group (-OSO₂N(CH₃)₂) acts as a leaving group, enabling nucleophilic substitution at the C3 position of the thiophene ring. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Reagents/Conditions Major Product Key Observations
Amine substitutionEthylamine, DMF, 80°C, 12 hrsMethyl 3-(ethylamino)-2-thiophenecarboxylateDimethylaminosulfonyloxy group replaced by ethylamine .
Alkoxy substitutionSodium methoxide, THF, refluxMethyl 3-methoxy-2-thiophenecarboxylateHigh regioselectivity due to aromatic stabilization .

Hydrolysis Reactions

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Condition Reagents Product Yield
Acidic hydrolysisHCl (6M), H₂O, 100°C, 6 hrs3-{[(Dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylic acid85%
Basic hydrolysisNaOH (2M), EtOH, reflux, 4 hrsSodium 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate92%

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitution, with the sulfonyloxy group acting as a meta-directing moiety.

Reaction Electrophile Position Product
NitrationHNO₃, H₂SO₄, 0°CC5Methyl 5-nitro-3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate
HalogenationBr₂, FeBr₃, CH₂Cl₂C5Methyl 5-bromo-3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol without affecting the sulfonyloxy substituent.

Reagent Conditions Product Yield
LiAlH₄THF, 0°C → RT, 2 hrs3-{[(Dimethylamino)sulfonyl]oxy}-2-thiophenemethanol78%
DIBAL-HToluene, -78°C, 1 hrPartial reduction to aldehyde observed65%

Biological Activity Screening

Derivatives of this compound exhibit notable biological properties, as inferred from structurally related sulfonamide-thiophene hybrids:

Assay Activity Result Reference
Antimicrobial (MIC)Staphylococcus aureusMIC = 32 µg/mL
Antioxidant (DPPH assay)Radical scavengingIC₅₀ = 12 µM
Antitumor (H292 cells)Apoptosis induction50% cell death at 30 nM after 7 days

Stability and Side Reactions

  • Thermal Decomposition : At temperatures >150°C, the sulfonyloxy group decomposes to release SO₂ and dimethylamine .

  • Photodegradation : UV exposure in solution leads to cleavage of the sulfonate ester bond, forming methyl 3-hydroxy-2-thiophenecarboxylate as a major byproduct .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H13N1O4S1
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 339098-23-6

The compound features a thiophene ring, a dimethylaminosulfonyl group, and a methoxy group, which contribute to its reactivity and potential biological activity.

Chemistry

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The dimethylaminosulfonyl group can be replaced with other nucleophiles.
  • Oxidation and Reduction : The thiophene ring can undergo oxidation, while the ester can be reduced to alcohols.

These reactions facilitate the synthesis of more complex organic molecules, making this compound valuable in synthetic organic chemistry.

Medicine

Research has indicated that this compound may possess significant pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial effects against various strains of bacteria. For example:
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

In vitro assays demonstrated that the compound's effectiveness is comparable to conventional antibiotics .

  • Antioxidant Properties : The compound has shown promising results in scavenging free radicals, indicating potential as a natural antioxidant agent. In controlled laboratory settings, it effectively reduced DPPH radical levels, suggesting its utility in combating oxidative stress .
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic studies suggest modulation of apoptotic pathways as a potential mechanism of action .

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Its unique structure allows for the development of new materials with specific functionalities, such as:

  • Conductive Polymers : The incorporation of this compound into polymer matrices may enhance electrical conductivity.
  • Optoelectronic Devices : Its properties may be utilized in the fabrication of devices like organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. This compound was compared against standard antibiotics, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus. The study highlighted its potential as an alternative treatment option for bacterial infections .

Case Study 2: Antioxidant Evaluation

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The dimethylaminosulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxylates

Several thiophene carboxylate derivatives share structural similarities but differ in substituents (Table 1):

Table 1: Comparison of Thiophene Carboxylate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate 3-[(Dimethylamino)sulfonyl]oxy, 2-methyl ester C₉H₁₂N₂O₅S₂ 292.33* Electron-withdrawing sulfonyl group; potential solubility from dimethylamino N/A
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate 3-(Dichlorobenzyl-furyl) substituent C₁₈H₁₃Cl₂NO₄S 410.28 Bulky dichlorobenzyl group; furan linkage
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-amino, 4-methyl C₇H₉NO₂S 171.21 Amino group enhances nucleophilicity; simpler structure
Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate 3-(Trifluoroethyl sulfonamide-phenoxy) C₁₅H₁₃F₃N₂O₅S₂ 422.40 Fluorinated sulfonamide; phenoxy linker

Key Observations :

  • Substituent Effects: The dimethylamino sulfonyl group in the target compound contrasts with bulky dichlorobenzyl () or trifluoroethyl sulfonamide () groups. These differences influence steric hindrance and electronic properties.
  • Solubility: The dimethylamino group may enhance water solubility compared to non-polar substituents (e.g., dichlorobenzyl in ).
  • Reactivity: The amino group in Methyl 3-amino-4-methylthiophenecarboxylate () offers nucleophilic sites absent in the sulfonyl-containing target compound.

Comparison with Sulfonyl-Containing Agrochemicals

Sulfonyl groups are common in herbicides (Table 2), though core structures differ:

Table 2: Sulfonyl-Containing Agrochemicals
Compound Name Core Structure Substituents Use Reference
Triflusulfuron methyl ester Triazine 4-(dimethylamino)-6-(2,2,2-trifluoroethoxy) Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Triazine 4-ethoxy-6-(methylamino) Herbicide
Metsulfuron methyl ester Triazine 4-methoxy-6-methyl Herbicide
Dichlofluanid Methanesulfenamide Dichloro-fluoro-phenyl Fungicide

Key Observations :

  • Core Structure : The target compound’s thiophene core differs from triazine-based sulfonylureas (), which are acetolactate synthase (ALS) inhibitors. This divergence likely precludes herbicidal activity.
  • Functional Groups: The dimethylamino sulfonyl oxy group in the target compound is structurally distinct from the sulfonamide linkages in agrochemicals like dichlofluanid ().

Biological Activity

Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate (CAS Number: 338794-02-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₁N₁O₅S₂
  • Molecular Weight : 265.31 g/mol
  • Melting Point : 103–105 °C
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic processes. One notable area of research focuses on its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis.

Tyrosinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity. For instance, studies have shown that certain analogs can inhibit tyrosinase with IC50 values significantly lower than that of traditional inhibitors like kojic acid. This suggests a potential application in treating hyperpigmentation disorders.

CompoundIC50 Value (µM)Remarks
Kojic Acid24.09Standard positive control
Analog 117.62Moderate inhibition
Analog 31.12Strongest inhibitor among tested analogs

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies conducted on B16F10 murine melanoma cells revealed that several analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over a period of 72 hours. However, some analogs showed concentration-dependent cytotoxicity at lower doses, necessitating further investigation into their safety and efficacy.

Case Studies and Research Findings

  • Inhibition of Melanin Production :
    • A study demonstrated that this compound and its analogs effectively reduced melanin production in B16F10 cells by inhibiting intracellular tyrosinase activity. This suggests a promising avenue for developing treatments for conditions like melasma and age spots.
  • Antioxidant Activity :
    • The antioxidant properties of the compound were evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that some analogs exhibited strong antioxidant activity comparable to established antioxidants, highlighting their potential in preventing oxidative stress-related damage.
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to understand the binding interactions between this compound and the active site of tyrosinase. These studies provide insights into the structural features that enhance inhibitory activity, guiding future modifications for improved efficacy.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate, and what catalysts optimize its preparation?

  • Methodological Answer : The synthesis involves a multi-step reaction. First, 2-thiophenecarboxylic acid is esterified to form methyl 2-thiophenecarboxylate. Subsequent sulfonylation with (dimethylamino)sulfonyl chloride introduces the sulfonyloxy group at the 3-position. Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are critical for activating carboxylic acid intermediates and facilitating amide bond formation in related sulfonylurea analogs . Purification typically employs column chromatography, and structural confirmation requires nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR identify functional groups and confirm regiochemistry. For example, the sulfonyloxy group exhibits distinct deshielding in the thiophene ring protons.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity (>98%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 361.05 for C10H12N2O5S2) .

Q. How is this compound classified in herbicide research?

  • Methodological Answer : It is classified as a sulfonylurea herbicide (HRAC Group B, WSSA Group 2) targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Researchers should use bioassays with Arabidopsis thaliana or resistant weed strains to study its inhibitory kinetics .

Advanced Research Questions

Q. What molecular interactions underlie the herbicidal activity of this compound?

  • Methodological Answer : The sulfonylurea moiety binds competitively to ALS's valine-binding site, disrupting plant growth. Computational docking (e.g., AutoDock Vina) with ALS crystal structures (PDB: 1NZS) can predict binding affinity. Mutagenesis studies on conserved ALS residues (e.g., Pro197→Ser) reveal resistance mechanisms .

Q. What are the primary degradation pathways and metabolites of this compound in soil?

  • Methodological Answer : Hydrolysis of the sulfonylurea bridge produces thiophene-2-carboxylate and 4-methoxy-6-methyl-1,3,5-triazin-2-amine. Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect metabolites in soil extracts. Degradation kinetics are pH-dependent, with faster breakdown in alkaline conditions .

Q. How can researchers design experiments to assess environmental persistence and non-target organism toxicity?

  • Methodological Answer :

  • Persistence Studies : Conduct soil half-life trials under controlled conditions (e.g., OECD Guideline 307). Measure residues via QuEChERS extraction followed by LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna (OECD 202) or Aliivibrio fischeri (Microtox assay) to evaluate acute toxicity. Chronic effects require Lemna minor growth inhibition tests (OECD 221) .

Key Research Findings

  • Synthesis Efficiency : Catalytic use of DMAP increases sulfonylation yields by 20–30% compared to base-only conditions .
  • Resistance Mechanisms : ALS mutations (e.g., Pro197→Ala) reduce binding affinity by 100-fold, necessitating herbicide rotation in agriculture .
  • Environmental Impact : Metabolites show negligible bioaccumulation but require monitoring in groundwater due to moderate mobility (Koc = 30–50 mL/g) .

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